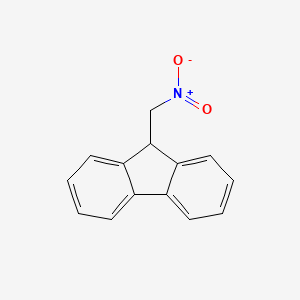
9-(nitromethyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Nitromethyl)-9H-fluorene is an organic compound that features a fluorene backbone with a nitromethyl group attached to the ninth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(nitromethyl)-9H-fluorene typically involves the nitration of fluorene derivatives. One common method is the reaction of fluorene with nitromethane in the presence of a strong base such as sodium methoxide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-(Nitromethyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrofluorene derivatives.
Reduction: Reduction of the nitro group can yield aminomethylfluorene.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Bases like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Nitrofluorene derivatives.
Reduction: Aminomethylfluorene.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
9-(Nitromethyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 9-(nitromethyl)-9H-fluorene involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include radical formation, nucleophilic attack, and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
9-Nitrofluorene: Lacks the methyl group but has similar reactivity.
9-Aminomethyl-9H-fluorene: The reduced form of 9-(nitromethyl)-9H-fluorene.
9-Methyl-9H-fluorene: Lacks the nitro group but shares the fluorene backbone.
Uniqueness
This compound is unique due to the presence of both the nitro and methyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
9-(nitromethyl)-9H-fluorene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
InChI Key |
APKSAQGVQXHHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















